

# Application Notes and Protocols: Methyl 2-furoate as a Flavoring Agent

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## Compound of Interest

Compound Name: Methyl 2-furoate

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## Introduction

**Methyl 2-furoate** is a versatile flavoring agent recognized for its unique and complex sensory profile. It is a colorless to pale yellow liquid with a characteristic fruity, sweet, and slightly mushroom-like aroma, often with nuances of tobacco and caramel.<sup>[1][2][3][4][5]</sup> As a substance Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), its use is established within the food and beverage industry.<sup>[2][6]</sup> This document provides detailed application notes, quantitative usage data, and experimental protocols for the effective evaluation and utilization of **methyl 2-furoate** in various matrices.

## Regulatory and Safety Information

- FEMA Number: 2703<sup>[2][7][8][9][10][11][12]</sup>
- JECFA Number: 746<sup>[7][8][10][11][12]</sup>
- CAS Number: 611-13-2<sup>[13]</sup>
- Regulatory Status: JECFA has established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for a group of furan derivatives, including **methyl 2-furoate**, concluding that there are no safety concerns at current intake levels when used as a flavoring agent.<sup>[7][8][11][12]</sup>

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>3</sub>	[13]
Molecular Weight	126.11 g/mol	[13]
Boiling Point	181 °C	[13]
Flash Point	73 °C (closed cup)	[13]
logP (o/w)	0.95	[13]
Specific Gravity	1.170 - 1.180 @ 25 °C	[14]
Refractive Index	1.480 - 1.490 @ 20 °C	[14]
Water Solubility	13320 mg/L	[13]

## Organoleptic Profile

**Methyl 2-furoate** imparts a complex flavor profile described as:

- Primary Notes: Sweet, fruity (berry-like), and caramellic.[1][5][15]
- Secondary Notes: Mushroom, fungal, earthy, and tobacco-like.[1][3][4][16]

## Applications and Recommended Usage Levels

**Methyl 2-furoate** is a versatile flavoring agent suitable for a wide range of food and beverage applications.[5] The following table summarizes the average maximum use levels as reported by FEMA. It is important to note that these are guidelines, and optimal usage levels should be determined through application-specific testing.

Food Category	Average Maximum Use Level (ppm)
Beverages (Non-alcoholic)	1.3
Ice Cream, Ices, etc.	0.66
Candy, Chewing Gum	1.3
Baked Goods	0.61
Gelatins, Puddings	0.02

(Source: Hall, R. L., & Oser, B. L. (1975). GRAS substances. Food Technology, 29(1), 151-197.)[\[6\]](#)

## Experimental Protocols

### Protocol 1: Sensory Evaluation - Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples, such as a product with and without the addition of **methyl 2-furoate**.[\[3\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

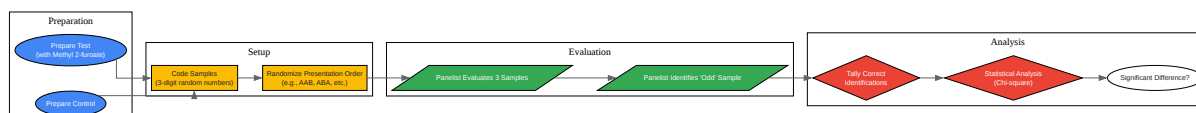
Materials:

- Test product formulated with a specific concentration of **methyl 2-furoate**.
- Control product (without **methyl 2-furoate**).
- Identical, opaque sample cups coded with random three-digit numbers.
- Palate cleansers (e.g., unsalted crackers, filtered water).
- Sensory evaluation booths with controlled lighting and ventilation.
- A panel of at least 15-30 trained or consumer panelists.[\[3\]](#)

Procedure:

- Sample Preparation: Prepare the control and test samples, ensuring they are at the same temperature and presented in identical volumes.

- Coding and Presentation: For each panelist, present three coded samples: two are identical (either both control or both test), and one is different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[16]
- Instructions to Panelists: Instruct panelists to evaluate the samples from left to right.[16] They should cleanse their palate with water and a cracker between samples.[17]
- Evaluation: Each panelist is asked to identify the "odd" or "different" sample, even if they are not certain.[17]
- Data Analysis: The number of correct identifications is tallied. Statistical analysis (e.g., using a chi-square test or consulting a triangle test statistical table) is performed to determine if the number of correct judgments is statistically significant, indicating a perceptible difference between the samples.[3][16]



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**Figure 1:** Workflow for a Triangle Test in Sensory Evaluation.

## Protocol 2: Quantitative Descriptive Analysis (QDA)

Objective: To quantify the intensity of specific sensory attributes of a product containing **methyl 2-furoate**. [4][19][20][21][22]

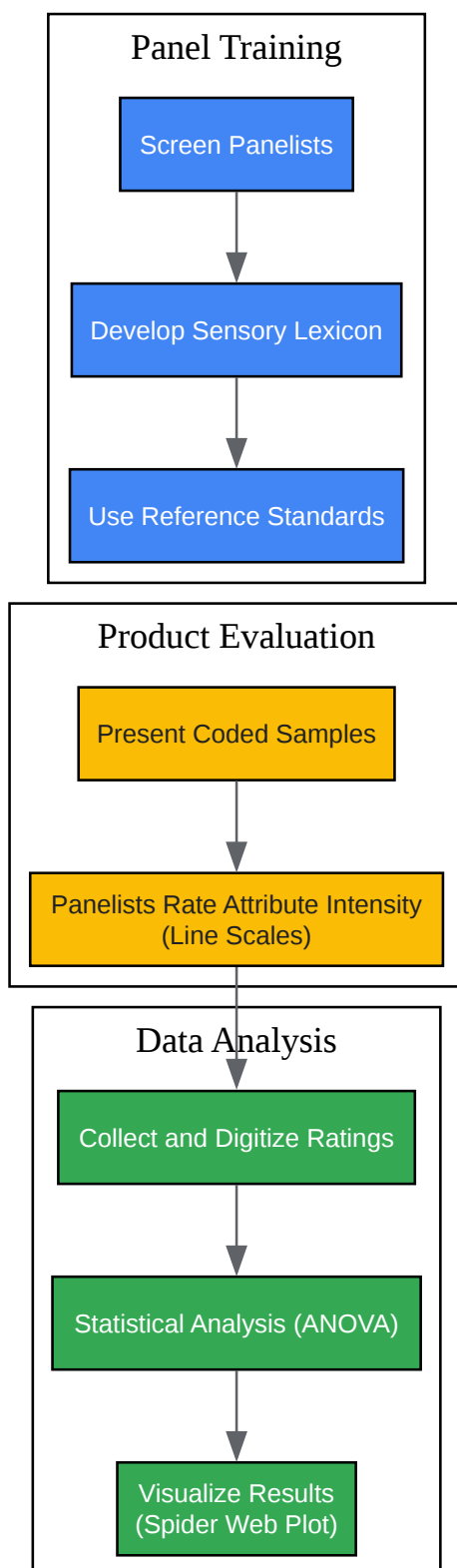
Materials:

- Multiple test products with varying concentrations of **methyl 2-furoate**.

- Reference standards for specific flavor attributes (e.g., a solution with a known sweet taste, a mushroom extract for "fungal" notes).
- A panel of 10-12 highly trained sensory panelists.[\[19\]](#)
- Sensory evaluation software or scorecards with unstructured line scales (e.g., 15 cm).
- Sensory evaluation booths.

#### Procedure:

- Panelist Training and Lexicon Development:
  - Screen panelists for their sensory acuity and ability to describe flavors.[\[19\]](#)
  - In training sessions, have the panel collaboratively develop a lexicon of descriptive terms for the product's aroma and flavor, including those contributed by **methyl 2-furoate** (e.g., "fruity," "sweet," "mushroom," "tobacco").[\[22\]](#)
  - Use reference standards to anchor the panelists' understanding of each attribute.
- Product Evaluation:
  - Present the coded samples to the panelists in a randomized order.
  - Panelists independently rate the intensity of each attribute on the unstructured line scale, from "low" to "high."[\[19\]](#)
- Data Collection and Analysis:
  - Measure the panelists' marks on the line scales and convert them to numerical data.
  - Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute intensities between samples.
  - Visualize the results using spider web plots or bar charts to create a sensory profile for each product.



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**Figure 2:** Workflow for Quantitative Descriptive Analysis (QDA).

## Protocol 3: Stability Testing in a Beverage Matrix (Accelerated)

Objective: To evaluate the stability of **methyl 2-furoate** in a beverage system under accelerated conditions to predict its shelf-life.[\[9\]](#)[\[10\]](#)[\[15\]](#)[\[23\]](#)

Materials:

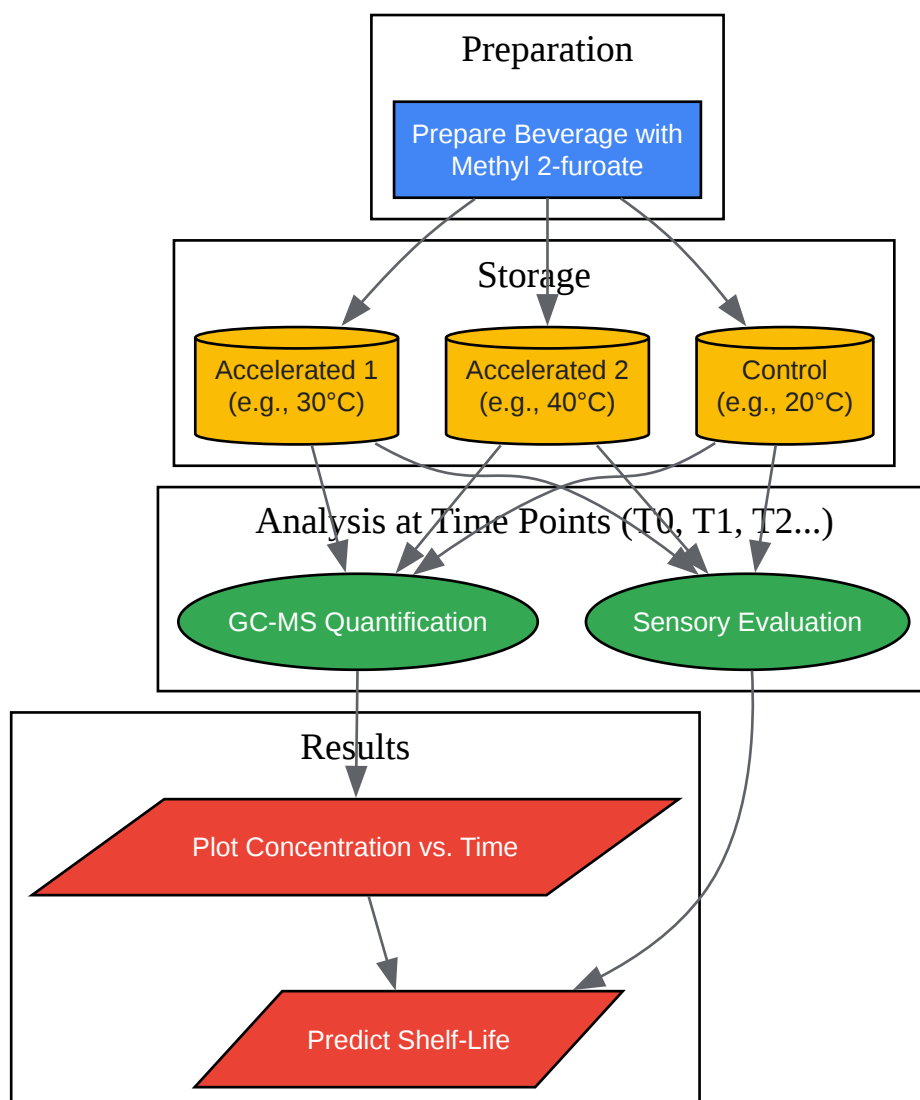
- Beverage base (e.g., sweetened, acidified water or a model soft drink).
- **Methyl 2-furoate.**
- Storage containers made of the final packaging material.
- Environmental chambers set to elevated temperatures (e.g., 30°C and 40°C).[\[24\]](#)
- Control storage at recommended conditions (e.g., 20°C or refrigerated).
- Analytical instrumentation (GC-MS) for quantification.
- Sensory evaluation panel.

Procedure:

- Sample Preparation: Prepare a batch of the beverage containing a known concentration of **methyl 2-furoate**. Dispense into the final packaging containers.
- Storage Conditions:
  - Place samples in environmental chambers at accelerated conditions (e.g., 30°C/65% RH and 40°C/75% RH).[\[24\]](#)
  - Store control samples at the recommended storage temperature.
- Time Points: Establish a sampling schedule (e.g., 0, 2, 4, 8, 12 weeks for accelerated testing).
- Analysis at Each Time Point:

- Analytical: Quantify the concentration of **methyl 2-furoate** using a validated GC-MS method (see Protocol 4).
- Sensory: Conduct sensory evaluation (e.g., triangle test against a freshly prepared sample or descriptive analysis) to assess any changes in the flavor profile.
- Data Analysis:
  - Plot the concentration of **methyl 2-furoate** over time for each storage condition.
  - Analyze the sensory data for significant changes in flavor perception.
  - Use the data from accelerated conditions to model and predict the shelf-life at normal storage conditions.





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**Figure 3:** Workflow for Accelerated Stability Testing.

## Protocol 4: Quantification by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Objective: To quantify the concentration of **methyl 2-furoate** in a food or beverage matrix.

Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS) and a headspace autosampler.

- GC column suitable for volatile compound analysis (e.g., HP-5MS or equivalent).[25]
- Headspace vials (e.g., 20 mL).[1]
- Sodium chloride (for "salting out").[8]
- **Methyl 2-furoate** standard.
- Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample).
- Sample matrix.

#### Procedure:

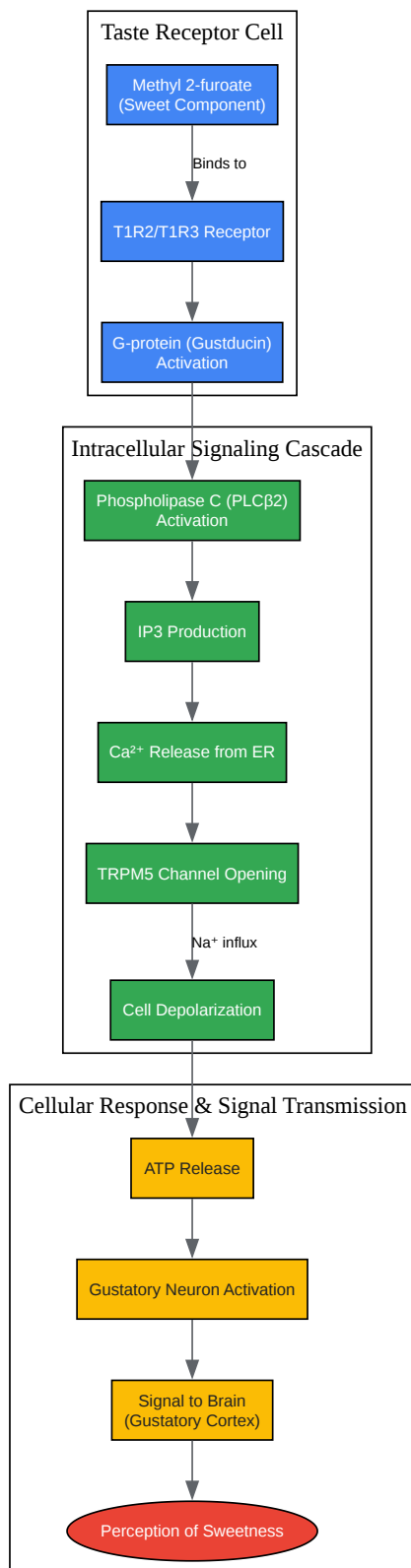
- Standard Preparation: Prepare a stock solution of **methyl 2-furoate** in a suitable solvent (e.g., ethanol). Create a series of calibration standards by spiking the sample matrix with known concentrations of the stock solution and a constant concentration of the internal standard.
- Sample Preparation:
  - Place a precise amount of the sample (e.g., 5 mL of beverage) into a headspace vial.[25]
  - Add a saturating amount of sodium chloride (e.g., 2 g) to increase the volatility of the analyte.[8]
  - Add the internal standard.
  - Immediately seal the vial.
- HS-GC-MS Analysis:
  - Headspace Parameters:
    - Incubation Temperature: e.g., 60°C
    - Incubation Time: e.g., 20 minutes

- Injection Volume: e.g., 1 mL
- GC Parameters:
  - Injector Temperature: e.g., 250°C
  - Oven Program: Start at 50°C (hold 2 min), ramp to 250°C at 10°C/min (hold 5 min).[8]
  - Carrier Gas: Helium at a constant flow.
- MS Parameters:
  - Ion Source Temperature: e.g., 230°C[8]
  - Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Use characteristic ions of **methyl 2-furoate** (e.g., m/z 126, 95, 39) and the internal standard.[11][26]
- Data Analysis:
  - Integrate the peak areas of **methyl 2-furoate** and the internal standard.
  - Calculate the ratio of the analyte peak area to the internal standard peak area.
  - Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
  - Determine the concentration of **methyl 2-furoate** in the unknown samples from the calibration curve.

## Flavor Perception Signaling Pathway

The perception of flavor is a complex interplay between taste and olfaction. The sweet taste component of **methyl 2-furoate** is likely mediated by the T1R2/T1R3 G-protein coupled receptor on the tongue.[27][28][29] The binding of a sweet molecule to this receptor initiates an intracellular signaling cascade, leading to neurotransmitter release and the perception of sweetness in the brain.[30][31] However, the fruity, mushroom, and tobacco notes are

perceived by olfactory receptors in the nasal cavity. The overall flavor experience of **methyl 2-furoate** is a result of the integration of these gustatory and olfactory signals in the brain.



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